Sodium (N-(8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)methanesulphonamidato(2-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

Catalog No.
S13252020
CAS No.
83249-64-3
M.F
C35H30CrN6NaO10S2+
M. Wt
833.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (N-(8-((5-(ethylsulphonyl)-2-hydroxyphenyl)...

CAS Number

83249-64-3

Product Name

Sodium (N-(8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)methanesulphonamidato(2-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

IUPAC Name

sodium;chromium;N-[8-[(5-ethylsulfonyl-2-hydroxyphenyl)diazenyl]-7-hydroxynaphthalen-1-yl]methanesulfonamide;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C35H30CrN6NaO10S2+

Molecular Weight

833.8 g/mol

InChI

InChI=1S/C19H19N3O6S2.C16H11N3O4.Cr.Na/c1-3-30(27,28)13-8-10-16(23)15(11-13)20-21-19-17(24)9-7-12-5-4-6-14(18(12)19)22-29(2,25)26;20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;;/h4-11,22-24H,3H2,1-2H3;1-9,20-21H;;/q;;;+1

InChI Key

LJWBSSOQFOKKKC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=C2C(=CC=C3)NS(=O)(=O)C)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Na+].[Cr]

The compound Sodium (N-(8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)methanesulphonamidato(2-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex azo dye characterized by its unique structural features, including multiple aromatic rings and functional groups. This compound is notable for its potential applications in various fields, including analytical chemistry, biology, and materials science.

The molecular structure includes:

  • Azo groups (-N=N-), which are responsible for the vibrant colors of azo dyes.
  • Hydroxy groups (-OH), enhancing solubility and reactivity.
  • Sulphonamide moieties, which may impart biological activity.

The chemical behavior of this compound can be characterized by several key reactions:

  • Azo Coupling Reactions: The presence of azo groups allows for further coupling reactions with other aromatic amines or phenols, leading to the formation of new azo compounds.
  • Acid-Base Reactions: The sulphonamide and hydroxy groups can participate in acid-base reactions, affecting the compound's solubility and stability in different pH environments.
  • Complexation Reactions: The chromate ion can form complexes with various metal ions, which may alter the compound's properties and reactivity.

Research indicates that compounds with similar structures often exhibit biological activities such as:

  • Antimicrobial Properties: Azo dyes have been studied for their ability to inhibit bacterial growth and may have applications in developing antimicrobial agents.
  • Antioxidant Activity: Some azo compounds demonstrate antioxidant properties, which can protect cells from oxidative stress.
  • Cytotoxic Effects: Certain derivatives may show cytotoxicity against cancer cell lines, suggesting potential as therapeutic agents.

The synthesis of this compound typically involves:

  • Diazotization: The conversion of an aromatic amine into a diazonium salt, which is essential for forming the azo linkage.
  • Coupling Reactions: The diazonium salt is then reacted with phenolic compounds to create the azo dye framework.
  • Functionalization: Subsequent reactions introduce sulphonamide and chromate groups to achieve the final structure.

For example, starting from 5-(ethylsulphonyl)-2-hydroxyaniline, the synthesis might proceed through diazotization followed by coupling with naphthol derivatives.

This compound has potential applications in:

  • Dye Industry: Used as a colorant in textiles and other materials due to its vivid coloration.
  • Analytical Chemistry: Employed as a reagent for detecting metal ions or other analytes in solution.
  • Biological Research: Investigated for its potential therapeutic properties in drug development.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Metal Ion Interactions: Studies may focus on how the chromate moiety interacts with various metal ions, affecting solubility and reactivity.
  • Biological Interactions: Evaluating how the compound interacts with enzymes or cellular components can provide insights into its potential therapeutic effects.

Several compounds share structural similarities with Sodium (N-(8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)methanesulphonamidato(2-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) due to their azo functional groups and naphthalene cores:

Compound NameCAS NumberKey Features
Sodium 5-hydroxy-6-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-1-sulphonate5858-58-2Contains hydroxy and nitro groups; used as a dye
Sodium 4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-5-nitrobenzenesulphonate3179-84-8Azo dye with similar functional groups; used in textile applications
Sodium 5-[(4-hydroxyphenyl)azo]-8-[(2-methoxyphenyl)azo]naphthalene-2-sulphonate67906-52-9Features multiple azo linkages; potential for diverse applications

These compounds highlight the diversity within azo dyes while showcasing unique characteristics such as specific substituents or functional groups that differentiate them from each other.

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

5

Exact Mass

833.076758 g/mol

Monoisotopic Mass

833.076758 g/mol

Heavy Atom Count

55

Dates

Last modified: 08-10-2024

Explore Compound Types